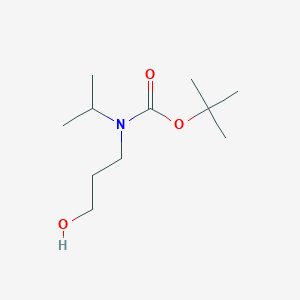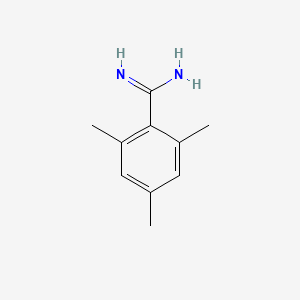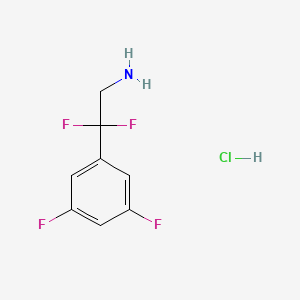
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a protected amine . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . More detailed synthesis procedures can be found in various scientific papers .Molecular Structure Analysis
The molecular structure of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate consists of 38 atoms, including 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate are complex and can be found in various scientific papers . It’s worth noting that it is a protected amine, which means it can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a colorless liquid . It has a molecular weight of 217.31 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Synthesis and Antiarrhythmic Activity : tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate-related compounds have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. The compound 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibited significant hypotensive action, while other derivatives showed antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).
Material Science and Polymer Applications
Antioxidants in Polymer Degradation : New antioxidants containing hindered phenol groups have been synthesized, including derivatives of tert-Butyl carbamate. These compounds have shown effectiveness in protecting polypropylene against thermal oxidation, indicating their potential in material science applications (Pan et al., 1998).
Postpolymerization Modification : Research on the functionalization of hydroxyl-group terminated polymers with a range of functional isocyanate derivatives, including tert-Butyl carbamate, has shown high degrees of end-group conversion. This indicates significant potential in the field of polymer chemistry (Biedermann et al., 2011).
Organic Chemistry and Synthesis
- Role in Organic Synthesis : tert-Butyl carbamate derivatives have been used as building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and exhibited utility as N-(Boc)-protected nitrones (Guinchard et al., 2005).
Mécanisme D'action
Target of Action
Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate, also known as tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate, is a biochemical reagent . It is primarily used as an amine-protecting agent in the synthesis of bioactive compounds . The primary targets of this compound are the amine groups in biomolecules, which it protects during chemical reactions .
Mode of Action
The compound acts by forming a carbamate linkage with the amine group in biomolecules, thereby protecting it from unwanted reactions during synthesis . This protection is crucial in multi-step synthesis processes, where selective reactions are required .
Biochemical Pathways
The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . These are important components of cell membranes and are involved in various biochemical pathways, including lipid metabolism and the urea cycle .
Pharmacokinetics
Like other similar compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
The primary result of the action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is the successful synthesis of bioactive compounds with protected amine groups . This allows for selective reactions to occur in subsequent steps of the synthesis process .
Action Environment
The action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is influenced by various environmental factors. For instance, the efficiency of the carbamate formation reaction can be affected by factors such as temperature, pH, and the presence of other reactive species . Furthermore, the stability of the compound and its efficacy as a protecting agent can be influenced by storage conditions .
Propriétés
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYWHXMBXMVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)




![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2944675.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944680.png)
![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)
![Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate](/img/structure/B2944682.png)
![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)